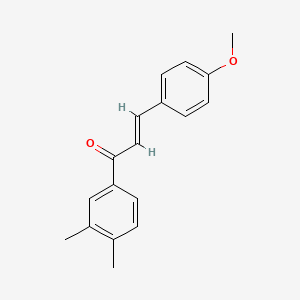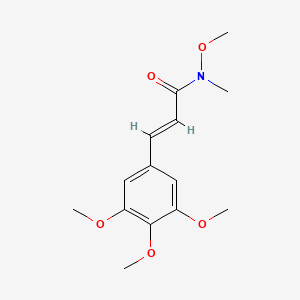
1-(Phenylpyridin-3-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylpyridin-3-ylmethyl)piperazine (1-PPP) is a novel small molecule that has been extensively studied for its potential applications in scientific research. 1-PPP is a member of the piperazine family of compounds, and has demonstrated a range of interesting properties, including its ability to act as an agonist for the serotonin 5-HT2A receptor, as well as its ability to modulate dopamine and norepinephrine receptors. In addition, 1-PPP has been found to possess a variety of biochemical and physiological effects, and has been investigated for its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
1-(Phenylpyridin-3-ylmethyl)piperazine has been found to have a range of potential applications in scientific research, including its ability to act as an agonist for the serotonin 5-HT2A receptor, as well as its ability to modulate dopamine and norepinephrine receptors. In addition, 1-(Phenylpyridin-3-ylmethyl)piperazine has been found to possess a variety of biochemical and physiological effects, and has been investigated for its potential applications in laboratory experiments.
Mecanismo De Acción
1-(Phenylpyridin-3-ylmethyl)piperazine has been found to act as an agonist for the serotonin 5-HT2A receptor, as well as modulating dopamine and norepinephrine receptors. It is believed that 1-(Phenylpyridin-3-ylmethyl)piperazine acts on these receptors by binding to them and activating their associated pathways. This activation of the receptors leads to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
1-(Phenylpyridin-3-ylmethyl)piperazine has been found to have a range of biochemical and physiological effects, including its ability to modulate neurotransmitter levels, as well as its ability to act as an agonist for the serotonin 5-HT2A receptor. In addition, 1-(Phenylpyridin-3-ylmethyl)piperazine has been found to possess anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of various enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Phenylpyridin-3-ylmethyl)piperazine has a range of advantages and limitations for laboratory experiments. The advantages of using 1-(Phenylpyridin-3-ylmethyl)piperazine include its ability to act as an agonist for the serotonin 5-HT2A receptor, as well as its ability to modulate dopamine and norepinephrine receptors. In addition, 1-(Phenylpyridin-3-ylmethyl)piperazine has been found to possess a variety of biochemical and physiological effects, and has been investigated for its potential applications in laboratory experiments. However, there are some limitations to using 1-(Phenylpyridin-3-ylmethyl)piperazine in laboratory experiments, such as its potential to cause adverse effects on the cardiovascular system, as well as its potential to interact with other drugs.
Direcciones Futuras
1-(Phenylpyridin-3-ylmethyl)piperazine has a range of potential future directions for research, including its potential to act as an agonist for the serotonin 5-HT2A receptor, as well as its ability to modulate dopamine and norepinephrine receptors. In addition, 1-(Phenylpyridin-3-ylmethyl)piperazine could be further investigated for its potential applications in laboratory experiments, as well as for its potential to modulate neurotransmitter levels, its anti-inflammatory and antioxidant properties, and its ability to modulate the activity of various enzymes. Furthermore, 1-(Phenylpyridin-3-ylmethyl)piperazine could be further investigated for its potential to interact with other drugs, as well as its potential to cause adverse effects on the cardiovascular system.
Métodos De Síntesis
1-(Phenylpyridin-3-ylmethyl)piperazine can be synthesized through a variety of methods, including the reaction of pyridine with phenyl isocyanide, followed by the addition of piperazine. This method has been found to be the most efficient and economical, and has been used in the production of 1-(Phenylpyridin-3-ylmethyl)piperazine for both research and industrial purposes.
Propiedades
IUPAC Name |
1-[phenyl(pyridin-3-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-5-14(6-3-1)16(15-7-4-8-18-13-15)19-11-9-17-10-12-19/h1-8,13,16-17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQHXZLCLBFYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylpyridin-3-ylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)